molecular formula C13H20N4 B13427714 3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

Cat. No.: B13427714
M. Wt: 232.32 g/mol
InChI Key: ZKSKDVWUHIDFPK-UHFFFAOYSA-N
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Description

3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a heterocyclic compound that contains nitrogen atoms in its structure. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities. The presence of the piperidine ring adds to its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with ketones or esters, followed by cyclization to form the pyridazine ring . The reaction conditions often require heating under reflux with suitable solvents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways can vary, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

3-(3-methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine

InChI

InChI=1S/C13H20N4/c1-10-3-2-6-17(9-10)13-7-11-8-14-5-4-12(11)15-16-13/h7,10,14H,2-6,8-9H2,1H3

InChI Key

ZKSKDVWUHIDFPK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NN=C3CCNCC3=C2

Origin of Product

United States

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